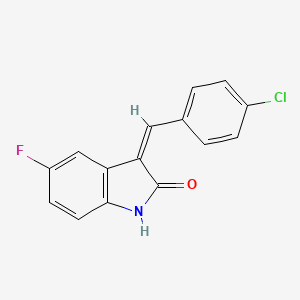

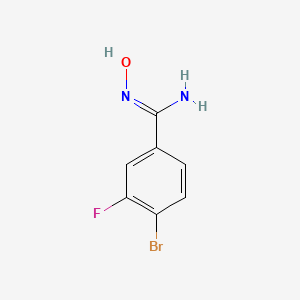

![molecular formula C12H10N4S B1415403 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-16-0](/img/structure/B1415403.png)

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol

Übersicht

Beschreibung

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a chemical compound with the CAS Number: 1105198-16-0 . It has a molecular weight of 242.3 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, including 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to its structural similarity to purine bases, it’s particularly useful in creating analogs that can interact with biological systems . The thiol group in the molecule can undergo various reactions, enabling the synthesis of complex structures with potential pharmacological activities.

Anticancer Research

The pyrazolopyridazine scaffold is a common feature in molecules with anticancer properties. Researchers utilize 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol to develop new chemotherapeutic agents. Its ability to be modified allows for the creation of compounds that can target specific cancer cells or pathways .

Development of Antimicrobial Agents

The structural framework of this compound is conducive to the development of antimicrobial agents. By modifying the thiol group and other substituents, scientists can enhance the molecule’s interaction with bacterial enzymes or proteins, leading to potential new treatments for bacterial infections .

Enzyme Inhibition Studies

Due to its resemblance to nucleotides, this compound is used in enzyme inhibition studies. It can act as a competitive inhibitor for enzymes that interact with purines, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Neurological Disorder Treatments

Compounds based on the pyrazolopyridazine structure have shown promise in treating neurological disorders. By tweaking the core structure of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol , researchers aim to develop drugs that can cross the blood-brain barrier and modulate neurological pathways .

Agricultural Chemicals

The versatility of this compound extends to the field of agriculture, where it can be used to create pesticides or herbicides. Its chemical properties allow for the synthesis of substances that can selectively target pests or weeds without harming crops .

Material Science Applications

In material science, this compound’s derivatives can be employed in the creation of organic semiconductors or as part of sensory materials due to their electronic properties. The thiol group, in particular, can be used to anchor molecules to metal surfaces, which is valuable in creating thin films or coatings .

Analytical Chemistry Techniques

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol: can be utilized in analytical chemistry as a reagent or a probe due to its unique chemical reactivity. It can be part of assays to detect the presence of other substances or to study reaction mechanisms .

Wirkmechanismus

Mode of Action

It’s known that pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Pyrazolo-pyridine derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .

Result of Action

Related compounds have shown significant inhibitory activity in certain cell lines , suggesting potential antitumor activity.

Eigenschaften

IUPAC Name |

4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWLQHDYHGBMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)

![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)

![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)

![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)